1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene 1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18032759
InChI: InChI=1S/C10H13BrO2S/c1-10(2,3)14(12,13)9-6-4-8(11)5-7-9/h4-7H,1-3H3
SMILES:
Molecular Formula: C10H13BrO2S
Molecular Weight: 277.18 g/mol

1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene

CAS No.:

Cat. No.: VC18032759

Molecular Formula: C10H13BrO2S

Molecular Weight: 277.18 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene -

Specification

Molecular Formula C10H13BrO2S
Molecular Weight 277.18 g/mol
IUPAC Name 1-bromo-4-tert-butylsulfonylbenzene
Standard InChI InChI=1S/C10H13BrO2S/c1-10(2,3)14(12,13)9-6-4-8(11)5-7-9/h4-7H,1-3H3
Standard InChI Key BNUMRVHWOZGNCQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)Br

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 1-bromo-4-(2-methylpropane-2-sulfonyl)benzene, reflects its substitution pattern on the aromatic ring. The tert-butylsulfonyl group (-SO₂C(CH₃)₃) introduces significant steric bulk and polar character, while the bromine atom provides a site for subsequent cross-coupling reactions. Key structural parameters inferred from similar compounds include:

PropertyValueSource CompoundReference
Molecular FormulaC₁₀H₁₃BrO₂SC₁₀H₁₂BrI (Analog)
Molecular Weight277.18 g/mol339.01 g/mol (Analog)
Density~1.8 g/cm³ (estimated)1.7 g/cm³ (Analog)
Boiling Point~310°C (extrapolated)303°C (Analog)
LogP~3.7 (predicted)5.62 (Analog)

The tert-butylsulfonyl group’s strong electron-withdrawing nature (-I effect) significantly impacts the benzene ring’s reactivity, directing electrophilic substitution to the ortho and para positions relative to the sulfonyl group .

Synthetic Routes and Reaction Chemistry

While no direct synthesis of 1-bromo-4-(2-methylpropane-2-sulfonyl)benzene is documented, plausible routes can be derived from analogous sulfonation and halogenation procedures:

Bromination of Pre-formed Sulfones

Alternative strategies could utilize directed ortho-metalation (DoM) techniques on 4-(tert-butylsulfonyl)toluene derivatives, followed by bromination. This approach benefits from the sulfonyl group’s ability to direct metallation to specific ring positions .

Physicochemical Properties

Key properties extrapolated from structural analogs and computational predictions include:

Thermal Stability

The compound likely decomposes above 250°C, based on the thermal profile of 1-bromo-4-(tert-butyl)-2-iodobenzene (decomposition observed at 303°C) . The sulfonyl group enhances thermal stability compared to simple aryl bromides due to increased molecular rigidity.

Solubility Profile

Predicted solubility parameters suggest:

  • High solubility in polar aprotic solvents (DMF, DMSO)

  • Limited solubility in water (<0.1 mg/mL)

  • Moderate solubility in chlorinated solvents (CH₂Cl₂, CHCl₃)

These characteristics align with the behavior of 1-bromo-4-tert-butylbenzene, which shows logP = 3.71 and water solubility <0.02 mg/mL .

Applications in Organic Synthesis

The compound’s dual functionality makes it valuable for:

Cross-Coupling Reactions

The bromine atom participates in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. Recent advances in transition-metal-free borylation, as demonstrated for aryl bromides , could enable direct conversion to boronic acid derivatives without requiring protecting groups.

Directed C-H Functionalization

The sulfonyl group acts as a directing group for regioselective functionalization. This property has been exploited in the synthesis of poly-substituted aromatics for pharmaceutical applications .

Hazard CategoryRisk Assessment
Skin IrritationH315: Causes skin irritation
Eye DamageH319: Causes serious eye irritation
Respiratory ToxicityH335: May cause respiratory irritation

Recommended safety protocols include using nitrile gloves, chemical goggles, and working under fume hoods during large-scale manipulations.

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